REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH2:5][CH:6]=[CH:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1.[CH3:16][O:17][C:18](=[O:31])[CH2:19]CCC=CCC1C(=O)CCC=1.COC(=O)CCCCC=CCC1C(=O)CCC=1.BrCC=CCCC(OC)=O.BrCC=CCCCCC(OC)=O.BrCCCCCC(OC)=O.BrCCCCCCC(OC)=O.BrCCCCCCCC(OC)=O.BrCC#CCCCC(OC)=O>>[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1.[CH3:16][O:17][C:18](=[O:31])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1.[CH3:16][O:17][C:18](=[O:31])[CH2:19][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC#CCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCC=CCC1=CCCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCCC=CCC1=CCCC1=O)=O
|
Name
|
8-(5-oxocyclopent-1-enyl)-6-octenoic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCCCC=CCC1=CCCC1=O)=O
|
Name
|
methyl 6-bromo-4-hexenoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC=CCCC(=O)OC
|
Name
|
methyl 7-bromo-5-heptanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl 8-bromo-6-octenoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC=CCCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCCCC1=CCCC1=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCCCCC1=CCCC1=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCCCCCC1=CCCC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH2:5][CH:6]=[CH:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1.[CH3:16][O:17][C:18](=[O:31])[CH2:19]CCC=CCC1C(=O)CCC=1.COC(=O)CCCCC=CCC1C(=O)CCC=1.BrCC=CCCC(OC)=O.BrCC=CCCCCC(OC)=O.BrCCCCCC(OC)=O.BrCCCCCCC(OC)=O.BrCCCCCCCC(OC)=O.BrCC#CCCCC(OC)=O>>[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1.[CH3:16][O:17][C:18](=[O:31])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1.[CH3:16][O:17][C:18](=[O:31])[CH2:19][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC#CCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCC=CCC1=CCCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCCC=CCC1=CCCC1=O)=O
|
Name
|
8-(5-oxocyclopent-1-enyl)-6-octenoic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCCCC=CCC1=CCCC1=O)=O
|
Name
|
methyl 6-bromo-4-hexenoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC=CCCC(=O)OC
|
Name
|
methyl 7-bromo-5-heptanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl 8-bromo-6-octenoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC=CCCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCCCC1=CCCC1=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCCCCC1=CCCC1=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCCCCCC1=CCCC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH2:5][CH:6]=[CH:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1.[CH3:16][O:17][C:18](=[O:31])[CH2:19]CCC=CCC1C(=O)CCC=1.COC(=O)CCCCC=CCC1C(=O)CCC=1.BrCC=CCCC(OC)=O.BrCC=CCCCCC(OC)=O.BrCCCCCC(OC)=O.BrCCCCCCC(OC)=O.BrCCCCCCCC(OC)=O.BrCC#CCCCC(OC)=O>>[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1.[CH3:16][O:17][C:18](=[O:31])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1.[CH3:16][O:17][C:18](=[O:31])[CH2:19][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC#CCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCC=CCC1=CCCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCCC=CCC1=CCCC1=O)=O
|
Name
|
8-(5-oxocyclopent-1-enyl)-6-octenoic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCCCC=CCC1=CCCC1=O)=O
|
Name
|
methyl 6-bromo-4-hexenoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC=CCCC(=O)OC
|
Name
|
methyl 7-bromo-5-heptanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl 8-bromo-6-octenoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC=CCCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCCCC1=CCCC1=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCCCCC1=CCCC1=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCCCCCC1=CCCC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |